Product packaging for Contezolid Acefosamil(Cat. No.:CAS No. 1807365-35-0)

Contezolid Acefosamil

Cat. No.: B3324142
CAS No.: 1807365-35-0
M. Wt: 552.3 g/mol
InChI Key: JANNTEAGZXJITO-BTQNPOSSSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Oxazolidinone Antibiotic Development and Research Challenges

The oxazolidinones are a relatively new class of synthetic antibiotics, with linezolid (B1675486) being the first member approved for clinical use in 2000, followed by tedizolid (B1663884) in 2014. nih.govresearchgate.net This class is distinguished by its unique mechanism of action: the inhibition of bacterial protein synthesis at a very early stage. patsnap.comnih.gov Specifically, oxazolidinones bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. patsnap.com This distinct mechanism means there is limited cross-resistance with other antibiotic classes. patsnap.com

Despite their efficacy, the development of new oxazolidinone antibiotics has faced several hurdles. A primary challenge is the potential for significant side effects, which has led to the failure of several candidates in clinical trials. nih.gov The most notable toxicities associated with earlier oxazolidinones like linezolid are myelosuppression (bone marrow suppression), which can lead to thrombocytopenia (low platelet count), and monoamine oxidase (MAO) inhibition. nih.govnih.govasm.org Myelosuppression is thought to be linked to the similarity between the bacterial ribosomal target and mammalian mitochondrial ribosomes. nih.gov MAO inhibition can lead to serious drug-drug and drug-food interactions, including serotonin (B10506) syndrome. researchgate.netnih.gov

Furthermore, the emergence of bacterial resistance to existing oxazolidinones, although still relatively low, necessitates the continued development of new agents within this class. asm.orgasm.orgscienceopen.com Another significant challenge has been the poor water solubility of many oxazolidinone compounds, which complicates the development of intravenous formulations essential for treating hospitalized patients with severe infections. nih.govresearchgate.net

Rationale for Academic Investigation into Novel Antimicrobial Agents: The Case of Contezolid (B1676844) Acefosamil

The escalating threat of antimicrobial resistance (AMR) is a global health crisis, creating an urgent need for the discovery and development of new antibiotics. ontosight.ai Infections caused by multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), are particularly challenging to treat and are associated with increased morbidity and mortality. ontosight.aipatsnap.comasm.org

Contezolid acefosamil was rationally designed to address the specific limitations of earlier oxazolidinones. nih.govmicurxchina.com The primary rationale for its investigation stems from its potential to provide a safer alternative with an improved therapeutic profile. Research has focused on its reduced propensity for myelosuppression and significantly lower MAO inhibition compared to linezolid. nih.govresearchgate.netmicurxchina.comacs.org Preclinical studies have shown that contezolid has a markedly attenuated effect on MAO-A and MAO-B isoforms, which could reduce the risk of serotonergic side effects and interactions. researchgate.netnih.govmicurxchina.com The development of a novel antibiotic that is effective against resistant pathogens while offering an improved safety profile is a critical goal in antimicrobial research. asm.orgmdpi.com

Evolution of this compound from Precursor Oxazolidinone Scaffolds

This compound is the culmination of targeted chemical modifications of its parent compound, contezolid (CZD). nih.gov Contezolid itself was developed as a next-generation oxazolidinone to be effective against a broad spectrum of Gram-positive pathogens, including MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae. ontosight.ainih.gov A key structural feature of contezolid is the replacement of the morpholine (B109124) ring found in linezolid with a different structural component, which is believed to contribute to its improved safety profile, particularly the reduced MAO inhibition. nih.govportico.org

While the oral tablet form of contezolid proved effective, its low aqueous solubility (approximately 0.2 mg/mL) made it unsuitable for intravenous (IV) administration, a critical requirement for treating serious in-hospital infections. nih.gov This limitation prompted the development of a water-soluble prodrug. A prodrug is an inactive compound that is converted into its active form in the body.

The creation of this compound (CZA) involved the innovative use of an O-acyl phosphoramidate (B1195095) promoiety. nih.gov This chemical modification transformed the poorly soluble contezolid into a highly water-soluble compound (over 200 mg/mL), making it suitable for IV formulation. nih.govacs.org The synthesis involves creating an isoxazol-3-yl phosphoramidate derivative of contezolid. nih.gov Once administered, this compound is rapidly converted in the body, first to an intermediate metabolite (MRX-1352) and then to the active drug, contezolid. researchgate.netasm.orgnih.govresearchgate.net This innovative prodrug strategy allows for flexible IV-to-oral step-down therapy. nih.gov

FeatureLinezolidContezolidThis compound
Core Structure Oxazolidinone with a morpholine ringOxazolidinone with a modified side ringProdrug of Contezolid
Primary Limitation Addressed N/A (First-in-class)Myelosuppression and MAO InhibitionPoor water solubility of Contezolid
Administration Route(s) Oral, IntravenousOralOral, Intravenous
Key Innovation First clinically approved oxazolidinoneRational design for improved safety profileO-acyl phosphoramidate prodrug for high water solubility

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17F3N4NaO8P B3324142 Contezolid Acefosamil CAS No. 1807365-35-0

Properties

IUPAC Name

sodium;acetyloxy-[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N4O8P.Na/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25;/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32);/q;+1/p-1/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANNTEAGZXJITO-BTQNPOSSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4NaO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807365-35-0
Record name Contezolid acefosamil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807365350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONTEZOLID ACEFOSAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T79C086548
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Structure and Synthesis for Research Applications

Structural Characterization of Contezolid (B1676844) Acefosamil and its Active Metabolite Contezolid

Contezolid acefosamil is an innovative O-acyl phosphoramidate (B1195095) prodrug of the active antibacterial agent, contezolid. nih.gov It was specifically designed to overcome the modest aqueous solubility of contezolid, which is approximately 0.2 mg/mL and makes it unsuitable for intravenous administration. nih.gov this compound exhibits high aqueous solubility, in excess of 200 mg/mL, making it suitable for both intravenous and oral formulations. nih.gov In the body, this compound is rapidly converted to its active form, contezolid. nih.gov

Contezolid itself is a next-generation oxazolidinone antibiotic. nih.gov A key structural feature of contezolid is the non-coplanar orientation between its A (oxazolidinone) and B (phenyl) rings, a result of three fluorine atom substituents on the B ring. frontiersin.org This contrasts with the planar structure of earlier oxazolidinones like linezolid (B1675486). frontiersin.org Contezolid is chemically identified as (5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one. wikipedia.org The isoxazole (B147169) group in the C5-domain of contezolid is thought to enhance its binding to bacterial ribosomes. frontiersin.org

PropertyThis compoundContezolid
IUPAC Namesodium;acetyloxy-[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphinate nih.gov(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one wikipedia.orgnih.gov
Molecular FormulaC₂₀H₁₇F₃N₄NaO₈P nih.govC₁₈H₁₅F₃N₄O₄ nih.gov
Molar Mass552.3 g/mol nih.gov408.337 g·mol⁻¹ wikipedia.org
SynonymsMRX-4 medchemexpress.comMRX-I, Youxitai wikipedia.org

Stereochemical Considerations and Their Impact on Research into Biological Activity

Stereochemistry plays a critical role in the biological activity of oxazolidinone antibiotics. Structure-activity relationship studies have demonstrated that the (5S)-configuration of the stereogenic center at the C5 position of the oxazolidin-2-one ring is essential for antibacterial activity. frontiersin.org This specific spatial arrangement is a necessary component for the compound to effectively bind to its target site on the bacterial 50S ribosomal subunit and inhibit protein synthesis. frontiersin.org

Both contezolid and its prodrug, this compound, possess this crucial (5S)- or (5R)- absolute configuration as reflected in their IUPAC names. nih.govnih.gov The maintenance of this specific stereochemistry is a primary consideration in the design and synthesis of new oxazolidinone derivatives. Research into the biological activity of these compounds confirms that chirality has a significant impact on drug action, affecting how the molecule binds to its target, as well as its subsequent metabolism and distribution. frontiersin.org Any alteration or inversion of this stereocenter would be expected to dramatically reduce or eliminate the desired antibacterial efficacy.

Research Methodologies for Chemical Synthesis and Derivatization of this compound Analogs

The development of this compound is a prime example of a research methodology focused on prodrug derivatization to enhance pharmaceutical properties. The primary challenge with the parent compound, contezolid, was its low water solubility, which precluded its development as an intravenous therapy. nih.gov To address this, research efforts focused on chemical alterations, specifically exploring isoxazol-3-yl phosphoramidate derivatives of contezolid. nih.gov

This line of inquiry led to the identification of this compound, the first member of a novel O-acyl phosphoramidate prodrug class. nih.gov The synthesis of these N-phosphoramidate derivatives represents a key research methodology for modifying the parent oxazolidinone. nih.gov However, the unique N-phosphoryl and O-acetyl phosphoric acid groups in the structure of this compound render the molecule unstable under certain conditions. google.com This instability means that traditional laboratory techniques for purification and crystallization, such as those involving heating to dissolve the compound followed by cooling, often result in its decomposition. google.com Consequently, research into this compound and its analogs requires the development of unique, non-traditional methods for preparation and handling to maintain the integrity of the molecule. google.com

Investigation of Polymorphic Forms and Crystallography in Research Settings

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of investigation in pharmaceutical research. unibas.it Different polymorphic forms of the same active pharmaceutical ingredient can exhibit varied physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact a drug's performance. unibas.it For the oxazolidinone class, extensive research has been conducted on the polymorphic forms of compounds like linezolid. cambridge.orgcambridge.org

In the context of this compound, its structural instability under certain conditions presents challenges for crystallization. google.com Research has led to the development of a novel, stable pharmaceutical crystal of this compound. google.com This crystal form is notable for being stable at room temperature. google.com The preparation method for this crystal is described as unique, avoiding traditional heating and cooling crystallization operations which could cause the prodrug to decompose. google.com

PropertyValueSignificance in Research
Crystal FormNovel crystal or crystal complex of this compound google.comProvides a stable solid form for formulation research and development.
Melting Point220±10 °C google.comA key physical characteristic used to identify and assess the purity of the specific polymorphic form.
Preparation MethodUnique method avoiding traditional heating/cooling crystallization google.comHighlights the need for specialized techniques to handle the compound's instability.

Molecular Mechanism of Action and Cellular Target Engagement

Fundamental Principles of Ribosomal Inhibition by the Active Metabolite, Contezolid (B1676844)

The antibacterial action of contezolid stems from its ability to inhibit bacterial protein synthesis, a critical process for bacterial viability. patsnap.compatsnap.com This inhibition is achieved by targeting the bacterial ribosome. patsnap.compatsnap.com

Contezolid specifically binds to the 50S subunit of the bacterial ribosome. portico.orgpatsnap.compatsnap.com Its binding site is located within the peptidyl transferase center (PTC), a crucial region responsible for forming peptide bonds. portico.orgnih.govnih.govfrontiersin.orgacs.org The drug interacts with the 23S rRNA component at the A-site of the PTC. nih.govfrontiersin.orgacs.org This interaction physically obstructs the proper docking of aminoacyl-tRNA into the A-site, thereby preventing the elongation of the polypeptide chain. nih.govacs.org

Cryo-electron microscopy studies have identified key residues within the 23S rRNA that form the core binding site for oxazolidinones like contezolid, including G2061, A2451, C2452, A2503, U2504, and G2505. acs.orgnih.gov The isoxazole (B147169) group in contezolid's structure enhances its fit into a hydrophobic pocket within the PTC defined by nucleotides A2451 and C2452, which may contribute to its strong binding affinity. nih.gov

By binding to the 50S ribosomal subunit, contezolid disrupts the formation of a functional 70S initiation complex. frontiersin.orgresearchgate.net This complex is essential for starting the process of protein synthesis and involves the combination of the 30S and 50S ribosomal subunits with messenger RNA (mRNA) and initiator tRNA (fMet-tRNA). nih.govnih.gov Contezolid's action prevents the productive association of the N-formylmethionyl-tRNA with the ribosome-mRNA complex, effectively halting protein synthesis at its very beginning. nih.govnih.gov This mechanism is a hallmark of the oxazolidinone class of antibiotics. researchgate.netnih.govnih.gov

Comparative Analysis of Ribosomal Target Engagement with Other Oxazolidinone Antibiotics

Contezolid shares its fundamental mechanism of action with other oxazolidinones, such as the clinically approved drug linezolid (B1675486). nih.govasm.org Both antibiotics bind to the A-site of the peptidyl transferase center on the 50S ribosomal subunit, leading to the inhibition of protein synthesis. nih.govnih.govasm.org However, structural differences between the molecules lead to variations in their interactions with the ribosome, which can affect their potency and resistance profiles. nih.govacs.org

For example, while both drugs interact with the same general region, the specific contacts and the orientation of the bound drug can differ. nih.gov The unique structural features of contezolid, such as its isoxazole ring, allow for distinct interactions within the PTC's hydrophobic pocket. nih.govnih.gov These subtle differences in binding are an area of active research to understand the structure-activity relationships that govern the efficacy of oxazolidinone antibiotics. nih.gov

AntibioticCore TargetSpecific Binding SitePrimary EffectKey Structural Feature Influencing Binding
ContezolidBacterial 50S Ribosomal SubunitA-site of the Peptidyl Transferase Center (PTC) on 23S rRNAInhibition of initiation complex formationIsoxazole ring interacting with hydrophobic pocket nih.gov
LinezolidBacterial 50S Ribosomal SubunitA-site of the Peptidyl Transferase Center (PTC) on 23S rRNAInhibition of initiation complex formationCore oxazolidinone structure with a morpholine (B109124) ring
Tedizolid (B1663884)Bacterial 50S Ribosomal SubunitPeptidyl Transferase Center (PTC) on 23S rRNAInhibition of protein synthesisExtended C-ring and D-ring systems enabling additional interactions nih.gov

Mechanisms of Cellular Uptake and Intracellular Accumulation in Bacterial Pathogens for Research Purposes

For any antibiotic to be effective, it must first enter the bacterial cell and accumulate at its site of action. The mechanisms governing the uptake of contezolid into bacterial pathogens are a subject of ongoing research. It is generally understood that for small molecules, passage across the bacterial cell membrane can occur via passive diffusion, influenced by factors like the molecule's lipophilicity. portico.org Additionally, some bacteria possess porin channels that can regulate the influx of substances. mdpi.com However, specific transporters or detailed pathways for contezolid have not been fully elucidated. The ability of an antibiotic to accumulate inside the bacterium, overcoming any potential efflux pumps that actively remove foreign compounds, is critical for reaching a sufficient concentration to inhibit the ribosomal targets effectively. mdpi.com Further research is needed to fully characterize the uptake and accumulation dynamics of contezolid in different bacterial species.

Prodrug Activation and Biotransformation Pathways in Preclinical Models

Characterization of Enzymatic Hydrolysis of the Acefosamil Moiety

The conversion of contezolid (B1676844) acefosamil to active contezolid is initiated by the enzymatic cleavage of the acefosamil group. nih.gov This initial step is critical for the subsequent release of the parent drug.

The biotransformation of contezolid acefosamil begins with a rapid, enzyme-mediated O-deacylation. nih.govfrontiersin.org This process involves the hydrolysis of the ester bond within the acefosamil moiety. While specific enzymes have not been definitively identified in all preclinical studies, this hydrolytic reaction is characteristic of esterase activity. thieme-connect.comresearchgate.net The rapid deacetylation observed in vivo strongly suggests the involvement of ubiquitous blood and tissue esterases that cleave the acyl group, which is the first step in the prodrug activation cascade. thieme-connect.comnih.govfrontiersin.org Following this initial deacylation, the resulting phosphoramidate (B1195095) intermediate undergoes further conversion to release contezolid. nih.govfrontiersin.org

Kinetic studies in preclinical models demonstrate the rapid and efficient conversion of this compound into contezolid. In rat pharmacokinetic (PK) models, the conversion is so swift that immediately following an intravenous bolus injection of the prodrug, only the first metabolite (MRX-1352) is detected in plasma, not the intact this compound. nih.gov

Pharmacokinetic data from studies in Sprague-Dawley rats confirm the efficient delivery of the active drug from the prodrug form via both intravenous (IV) and oral (PO) routes. micurxchina.com The systemic exposure to contezolid, as measured by the area under the curve (AUC), was found to be comparable between IV and PO administration of the prodrug, and in some cases, administration of the prodrug led to higher plasma exposure of contezolid than administration of contezolid itself. nih.govmicurxchina.com

Parameter10 mg/kg Dose (Rat)Source
Administration IV this compound nih.gov
CZD AUC (µg·h/mL) 33.4 nih.gov
Administration IV Contezolid nih.gov
CZD AUC (µg·h/mL) 25.4 nih.gov
Parameter40 mg/kg Dose (Rat)120 mg/kg Dose (Rat)Source
Administration PO this compoundPO this compound micurxchina.com
CZD AUC (µg·h/mL) 41.4121.0 micurxchina.com
Administration IV this compoundIV this compound micurxchina.com
CZD AUC (µg·h/mL) 44.0145.0 micurxchina.com

This table presents pharmacokinetic data of Contezolid (CZD) exposure (AUC) in rats following administration of the prodrug this compound.

Identification and Structural Elucidation of Active Metabolites and Intermediate Structures (e.g., MRX-1352, MRX-1320)

The biotransformation of this compound proceeds through a defined pathway involving key intermediate and final metabolites. researchgate.netasm.org

The metabolic cascade is as follows:

This compound (CZA) : The administered prodrug. asm.org

MRX-1352 : The first and primary intermediate metabolite, also referred to as diacid 5. nih.govresearchgate.net It is formed through the rapid enzymatic O-deacylation of this compound. nih.govpatsnap.com MRX-1352 does not possess antibacterial activity. nih.gov

Contezolid (CZD) : The active antibacterial drug. asm.org It is released following the dephosphorylation of MRX-1352. nih.govfrontiersin.org

MRX-1320 : The primary, inactive metabolite of contezolid. nih.govnih.gov Contezolid is converted to MRX-1320, which is then eliminated. nih.govresearchgate.net

This sequential conversion ensures that the active drug is released systemically after administration of the soluble prodrug. researchgate.netasm.org

Influence of Biological Microenvironments (e.g., pH) on Prodrug Activation Rates

The activation of this compound is a two-stage process influenced by both enzymes and local pH. nih.gov The prodrug itself is engineered for stability in formulations, showing good hydrolytic stability in the pH range of 4.0 to 7.4, which is suitable for intravenous solutions. nih.gov

However, the conversion process is pH-sensitive. While the initial O-deacylation to MRX-1352 is primarily enzymatic, the subsequent conversion of the MRX-1352 intermediate to active contezolid appears to be a pH-mediated chemical hydrolysis. nih.gov Studies have shown that rapid deacylation of the prodrug occurs at a pH of 8 or higher, suggesting that the alkaline conditions in certain biological microenvironments could facilitate this initial step. thieme-connect.com The subsequent degradation of the phosphoramidate diacid intermediate (MRX-1352) to release contezolid proceeds efficiently under neutral physiological conditions. nih.gov This dual-trigger mechanism—enzymatic cleavage followed by pH-dependent hydrolysis—is a key feature of the prodrug's design. thieme-connect.comnih.gov

Mass Balance Studies of this compound and its Metabolites in Preclinical Systems

Mass balance and pharmacokinetic studies in preclinical models indicate that this compound is extensively metabolized. researchgate.netnih.gov Following oral administration, the cumulative excretion of the active component, contezolid, in urine and feces is less than 5%, demonstrating that the vast majority of the drug is cleared via metabolism rather than direct excretion. researchgate.netnih.gov

Pharmacokinetic analyses in rats show that the prodrug is efficiently converted to the active form, leading to significant systemic exposure to contezolid. micurxchina.com The administration of this compound results in exposure levels (AUC) of contezolid that are comparable to or even greater than when contezolid itself is administered intravenously. nih.gov This high conversion rate and subsequent metabolism of contezolid to its inactive metabolite, MRX-1320, underscore the efficiency of the prodrug system in delivering the therapeutic agent. researchgate.netnih.gov

Preclinical Antimicrobial Spectrum and Potency Evaluation

In Vitro Susceptibility Profiling Against Gram-Positive Pathogens

Contezolid (B1676844) has demonstrated potent in vitro activity against a wide array of clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), penicillin-resistant Streptococcus pneumoniae (PRSP), and Streptococcus pyogenes. portico.orgnelsonlabs.com Surveillance studies using clinical isolates from the United States, Europe, and China have confirmed its efficacy, showing activity comparable or slightly better than linezolid (B1675486) against many key pathogens. nih.govfrontiersin.org

The active moiety, contezolid, exerts its effect by inhibiting bacterial protein synthesis through a unique mechanism involving binding to the 50S ribosomal subunit. asm.org This action results in potent activity against isolates resistant to other classes of antibiotics. nih.gov

The in vitro potency of contezolid is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Contezolid has consistently shown low MIC values against various Gram-positive bacteria. For instance, against hundreds of S. aureus isolates, including MRSA, the MIC required to inhibit 90% of strains (MIC90) is consistently reported as 1 mg/L. nih.govd-nb.info For coagulase-negative staphylococci, the MIC90 is even lower, at 0.5 mg/L. d-nb.info Similarly, potent activity is observed against Enterococcus species, including vancomycin-resistant Enterococcus faecium, and various streptococcal species, with MIC90 values typically at 1 mg/L. nih.govd-nb.info

While MICs indicate growth inhibition, Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death (≥99.9% reduction in the initial inoculum). An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC. wikipedia.org Time-kill studies have revealed that contezolid's activity varies by pathogen; it demonstrates bactericidal effects against most species of streptococci and some staphylococci, while exhibiting bacteriostatic activity against Enterococcus faecium. nih.govd-nb.info

Below is a table summarizing the MIC values of contezolid against key Gram-positive pathogens from a large surveillance program.

Table 1: In Vitro Activity of Contezolid Against Gram-Positive Clinical Isolates

Organism (Number of Isolates) MIC50 (mg/L) MIC90 (mg/L) MIC Range (mg/L)
Staphylococcus aureus (606) 0.5 1 ≤0.12 - 2
- Methicillin-Resistant (MRSA) (208) 0.5 1 0.25 - 1
- Methicillin-Susceptible (MSSA) (398) 0.5 1 ≤0.12 - 2
Coagulase-Negative Staphylococci (100) 0.25 0.5 ≤0.12 - 1
Enterococcus spp. (103) 0.5 1 0.25 - 2
- Enterococcus faecium (VRE) (26) 1 1 0.5 - 1
Streptococcus pneumoniae (201) 1 1 ≤0.12 - 2
β-hemolytic streptococci (102) 1 1 ≤0.12 - 1
Viridans group streptococci (99) 1 1 ≤0.12 - 1

Data sourced from the SENTRY Antimicrobial Surveillance Program, isolates collected in 2015 from the US and Europe. nih.govd-nb.info

Time-kill kinetic studies are performed to understand the rate at which an antibiotic kills bacteria. nelsonlabs.comemerypharma.com As noted, such studies have shown that contezolid is bactericidal against most streptococci and some staphylococci, while being bacteriostatic against enterococci. nih.govd-nb.info

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after a brief exposure to an antibiotic. portico.org This is an important pharmacodynamic parameter, as a longer PAE can allow for less frequent dosing intervals. Contezolid demonstrates a significant PAE, with reported durations of 1.6 hours against S. aureus and 1.8 hours against S. pneumoniae, which is similar to the PAE observed for linezolid. portico.org

Evaluation of Activity Against Atypical Bacteria and Anaerobes In Vitro

The antimicrobial spectrum of contezolid also includes activity against certain anaerobic and atypical bacteria, which are common pathogens in complex infections like acute bacterial skin and skin structure infections (ABSSSI).

Testing against anaerobic isolates from a Phase 3 clinical trial for ABSSSI showed that contezolid has potent activity. nih.govresearchgate.net MIC values were comparable to linezolid, with 2 mg/L inhibiting most Finegoldia magna and 0.5 mg/L inhibiting Actinomyces spp. nih.govresearchgate.net MICs against isolates of Prevotella spp. and a single isolate of Bacteroides fragilis were higher, in the range of 4 to 8 mg/L. nih.govresearchgate.net

Contezolid has also demonstrated excellent activity against atypical mycobacteria. It is active against Mycobacterium tuberculosis, including isoniazid-resistant isolates, with an MIC90 of 1 µg/mL. nih.gov Furthermore, detailed studies have confirmed its activity against Mycobacterium abscessus, where it showed comparable extracellular and intracellular activity to linezolid and did not antagonize other commonly used anti-M. abscessus drugs. asm.org Data on its in vitro activity against other atypical pathogens such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila were not available in the reviewed literature.

In Vitro Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

The use of combination antimicrobial therapy is common for treating severe or mixed infections. Preclinical studies have evaluated how contezolid interacts with other antibacterial agents. The results have generally shown either additivity or indifference, with no antagonistic effects observed when tested with other antibacterials against Gram-positive pathogens. d-nb.info

In the context of more challenging pathogens, studies involving Mycobacterium abscessus found that contezolid did not antagonize the most frequently used antibiotics for treating these infections. asm.orgresearchgate.net A recent study exploring triple-drug combinations against M. abscessus found that a regimen of omadacycline, azithromycin, and contezolid demonstrated synergy against 66% of the tested isolates, highlighting its potential role in future combination therapies. researchgate.net

Efficacy Assessments in Established In Vivo Animal Infection Models

The in vitro activity of an antimicrobial must translate to efficacy in a living system. Contezolid acefosamil has been rigorously tested in established in vivo animal models of infection, where it has consistently demonstrated high efficacy.

In murine systemic infection models (sepsis models), orally or intravenously administered this compound showed high antibacterial efficacy, comparable to that of linezolid, against infections caused by multiple strains of S. aureus, S. pneumoniae, and S. pyogenes. nih.govresearchgate.net The 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals from death, was statistically similar between contezolid and linezolid across these models. portico.org

The murine thigh infection model, a localized infection model, was used to assess contezolid's ability to reduce bacterial burden in tissue. In thighs infected with S. aureus, treatment with contezolid resulted in a significant, dose-dependent reduction in bacterial counts (log10 CFU/g) that was non-inferior to the activity of linezolid. portico.orgnih.gov Efficacy has also been demonstrated in murine models of peritonitis and tuberculosis. nih.govnih.gov The comparable efficacy of both oral and intravenous administration of this compound in these models supports its potential for use as an intravenous agent in hospitals with a subsequent oral step-down therapy for outpatients. researchgate.net

Table 2: Efficacy of Contezolid in Murine Systemic Infection Models

Pathogen Strain Contezolid ED50 (mg/kg) Linezolid ED50 (mg/kg)
S. aureus ATCC 29213 (MSSA) 12.2 11.4
S. aureus ATCC 33591 (MRSA) 8.0 8.8
S. aureus Mu50 (VISA) 12.7 13.9
S. pneumoniae ATCC 49619 10.3 11.0
S. pneumoniae 0613 (PRSP) 11.4 12.1
E. faecalis ATCC 29212 19.3 21.0
E. faecalis HH22 (VRE) 20.1 22.4

ED50 (Effective Dose 50%) is the dose protecting 50% of mice from lethal infection. Data derived from preclinical studies. portico.org

Mechanisms of Antimicrobial Resistance Development

Molecular Mechanisms of Acquired Resistance to Contezolid (B1676844) (e.g., cfr gene, optrA gene, mutations in 23S rRNA)

The primary mechanism of action for oxazolidinones, including contezolid, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Consequently, resistance often emerges through alterations at this target site.

Mutations in the V domain of the 23S rRNA gene are a common mechanism of resistance to oxazolidinones. The G2576T mutation is one of the most frequently observed alterations in clinical isolates resistant to linezolid (B1675486) and is expected to confer resistance to contezolid as well tmc.edumdpi.comnih.govresearchgate.net. Other mutations in the 23S rRNA, such as G2505A, G2512T, G2513T, and C2610G, have also been identified in enterococci and staphylococci, contributing to reduced susceptibility to this class of antibiotics tmc.eduoup.com. The level of resistance can be influenced by the number of mutated rRNA operons within the bacterial cell tmc.edu.

In addition to chromosomal mutations, the acquisition of transferable resistance genes plays a critical role in the dissemination of oxazolidinone resistance. The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenosine residue (A2503) in the 23S rRNA, leading to a multidrug resistance phenotype known as PhLOPSA (phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A) tmc.edumdpi.com. The presence of the cfr gene has been documented in various Gram-positive and Gram-negative bacteria and can confer resistance to contezolid mdpi.comresearchgate.net.

Another significant transferable resistance mechanism is mediated by the optrA gene, which encodes an ATP-binding cassette (ABC-F) protein. This protein is thought to confer resistance through ribosomal protection, reducing the susceptibility to oxazolidinones and phenicols mdpi.comresearchgate.netdovepress.com. The optrA gene has been identified in Enterococcus faecalis and Enterococcus faecium from both human and animal sources and has been shown to be a primary mechanism of acquired linezolid resistance in some regions dovepress.comnih.govmurdoch.edu.au. Studies have indicated that strains carrying the optrA gene also exhibit reduced susceptibility to contezolid murdoch.edu.aunih.govresearchgate.net.

Mutations in ribosomal proteins L3 (rplC) and L4 (rplD) can also contribute to oxazolidinone resistance, albeit less frequently mdpi.comnih.gov.

Characterization of Resistance Genes and Their Transfer Mechanisms (e.g., Plasmid-Mediated)

The spread of antimicrobial resistance is greatly facilitated by the horizontal gene transfer of resistance determinants, which are often located on mobile genetic elements such as plasmids asm.orgfrontiersin.orgnih.gov. Plasmids are extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria through conjugation asm.orgfrontiersin.org.

The cfr and optrA genes, which confer resistance to contezolid, are frequently found on plasmids mdpi.comresearchgate.net. This plasmid-mediated resistance is a significant concern as it allows for the rapid dissemination of resistance among different bacterial species and genera asm.orgfrontiersin.orgnih.gov. For instance, the cfr gene was first identified on a plasmid in a veterinary isolate of Staphylococcus sciuri and has since been found on transferable plasmids in clinical isolates of Staphylococcus aureus and Enterococcus faecalis tmc.edu. The genetic environment of the cfr gene often includes mobile elements like insertion sequences (e.g., IS21-558), which can facilitate its mobilization and transfer tmc.edu.

Similarly, the optrA gene is often located on plasmids that can be transferred between enterococcal strains researchgate.net. Conjugation experiments have demonstrated the transferability of optrA-carrying plasmids, highlighting the potential for widespread dissemination of contezolid resistance nih.gov. The co-location of multiple resistance genes on a single plasmid can further contribute to the development of multidrug-resistant organisms mdpi.com.

The transfer of these resistance plasmids is not limited to bacteria of the same species and can occur between different species, further amplifying the challenge of antimicrobial resistance asm.orgfrontiersin.org.

Novel Resistance Mechanisms Identified in Specific Pathogens (e.g., mce3R mutations and Rv1936-mediated degradation in Mycobacterium tuberculosis)

Beyond the common mechanisms of oxazolidinone resistance, novel pathways have been identified for contezolid, particularly in Mycobacterium tuberculosis. A significant and unique resistance mechanism in this pathogen involves mutations in the mce3R gene nih.gov.

The mce3R gene encodes a transcriptional repressor. In vitro studies have demonstrated that mutations in mce3R lead to the de-repression and subsequent upregulation of the Rv1936 gene. The Rv1936 gene product is a monooxygenase that has been shown to metabolize and inactivate contezolid. This drug degradation mechanism effectively reduces the intracellular concentration of the active drug, leading to a resistant phenotype nih.gov.

A key feature of this resistance mechanism is its specificity for contezolid, as these mce3R mutants typically remain susceptible to linezolid nih.gov. This lack of cross-resistance is a significant finding, suggesting that the Rv1936 enzyme specifically recognizes and degrades contezolid but not linezolid. The higher spontaneous frequency of resistance to contezolid compared to linezolid observed in some studies with M. tuberculosis may be attributed to this specific resistance pathway nih.gov.

This novel mechanism of resistance through enzymatic degradation highlights the diverse strategies that bacteria can employ to evade the action of antimicrobial agents and underscores the importance of ongoing surveillance for new resistance determinants.

Strategies to Mitigate Resistance Emergence in Research Settings (e.g., combination studies, efflux pump inhibition)

The emergence of antimicrobial resistance is a continuous threat, and strategies to mitigate its development are essential. In research settings, several approaches are being explored to preserve the efficacy of new antibiotics like contezolid.

Combination Therapy: One of the most promising strategies is the use of combination therapy, where two or more antimicrobial agents with different mechanisms of action are used concurrently medindia.netcontagionlive.comyoutube.com. This approach can reduce the likelihood of resistance emerging, as a bacterium would need to develop resistance to both drugs simultaneously, which is a much rarer event medindia.netyoutube.com. For contezolid, combination studies are crucial, especially in the context of treating infections like tuberculosis where combination therapy is the standard of care. The higher frequency of spontaneous resistance to contezolid in M. tuberculosis suggests that effective partner drugs are necessary to prevent the selection of resistant mutants nih.gov.

Efflux Pump Inhibition: Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, contributing to reduced susceptibility nih.govmdpi.comjabonline.inbohrium.com. The development of efflux pump inhibitors (EPIs) that can be co-administered with antibiotics is an active area of research nih.govmdpi.comjabonline.inbohrium.com. By blocking the efflux of the antibiotic, EPIs can restore or enhance its activity nih.govmdpi.comjabonline.inbohrium.com. While specific studies on EPIs for contezolid are limited, this approach holds potential for overcoming efflux-mediated resistance to oxazolidinones in general nih.govmdpi.comjabonline.inbohrium.com.

These research strategies are vital for understanding how to best utilize new antibiotics like contezolid to maximize their therapeutic lifespan and minimize the impact of antimicrobial resistance.

Pharmacokinetic and Pharmacodynamic Principles in Preclinical Research Models

Absorption and Distribution Characteristics of Contezolid (B1676844) Acefosamil and Contezolid in Preclinical Animal Models (e.g., rat, dog)

Contezolid acefosamil, a prodrug, is designed for both intravenous and oral administration. In preclinical models, it undergoes rapid in vivo conversion to its active form, contezolid nih.gov. Studies in mice have demonstrated that the antibacterial efficacy of orally administered this compound is comparable to that of intravenous administration, indicating effective absorption from the gastrointestinal tract nih.gov.

Pharmacokinetic studies in rats and dogs have been crucial for characterizing the absorption and distribution of contezolid. A cross-species comparison of plasma exposure, as measured by the area under the concentration-time curve (AUC), revealed notable differences. The plasma AUC of the active drug, contezolid, was found to be significantly higher in rats compared to humans. In contrast, the plasma AUC of contezolid in dogs was similar to that observed in humans nih.gov. This suggests that dogs may be a more predictive model for human plasma exposure of the parent drug.

However, the plasma exposures of contezolid's metabolites were found to be substantially lower in both rats and dogs when compared to human plasma nih.gov. Despite these variations, studies showed no evidence of drug accumulation or metabolic induction upon repeat dosing in these animal models, as the plasma exposures of contezolid and its metabolites were similar after the first dose and at steady state nih.gov. Toxicokinetic data from repeat-dose studies in Sprague-Dawley rats and beagle dogs confirmed that systemic exposures to contezolid at the no-observed-adverse-effect levels (NOAELs) were either comparable to or higher than those intended for clinical use nih.gov.

Relative Plasma AUC Exposure of Contezolid in Preclinical Models vs. Humans

This table provides a comparative overview of the plasma Area Under the Curve (AUC) for the active compound Contezolid in key preclinical animal models—the rat and the dog—relative to human plasma exposure, based on available research findings.

Preclinical ModelRelative Plasma AUC of Contezolid (Compared to Humans)Reference
Rat3.25-fold higher at first dose; 2.06-fold higher at steady state nih.gov
DogSimilar at first dose and steady state nih.gov

Metabolism and Excretion Pathways of Contezolid and its Metabolites in Animal Systems

This compound (CZA) is a prodrug that is rapidly metabolized in vivo to release the active antibacterial agent, contezolid (CZD) nih.govnih.gov. This bioconversion occurs through a two-step process. First, CZA is deacylated to form an intermediate metabolite, MRX-1352. Subsequently, this intermediate is dephosphorylated to yield active contezolid nih.gov.

Once formed, contezolid is further metabolized. While the primary metabolic pathway in humans involves an oxidative ring opening of the 2,3-dihydropyridin-4-one fragment to produce polar metabolites MRX445-1 and MRX459, these metabolites are found in disproportionately lower amounts in the plasma of rats and dogs nih.govfrontiersin.org. This highlights a significant species-specific difference in the metabolic profile of contezolid. In animal models, another key metabolic pathway involves the conversion of contezolid to its main, inactive metabolite, MRX-1320 micurxchina.com.

Excretion pathways for contezolid and its metabolites have been characterized primarily through human mass balance studies using radiolabeled [14C]contezolid, which showed that the majority of the dose is recovered in urine, followed by feces nih.govfrontiersin.org. Although detailed excretion balance studies in preclinical animal models are not extensively reported in the provided sources, the presence of metabolites in plasma indicates that these pathways are active. The rapid elimination observed in humans, with approximately 80% of a dose recovered within 24 hours, suggests efficient clearance mechanisms that are evaluated during preclinical assessments nih.gov.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Infection Models (e.g., AUC/MIC, T>MIC correlation with efficacy)

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential for predicting the efficacy of an antimicrobial agent and optimizing dosing regimens. For oxazolidinones like contezolid, the primary PK/PD indices that correlate with antibacterial efficacy are the ratio of the 24-hour area under the curve to the minimum inhibitory concentration (AUC/MIC) and the percentage of time the drug concentration remains above the MIC (T>MIC) frontiersin.orgresearchgate.net.

In various preclinical animal infection models, contezolid has demonstrated potent efficacy against a range of Gram-positive pathogens nih.gov. Specifically, studies in mouse models of systemic infection and thigh infection have shown that contezolid possesses antibacterial activity comparable to or better than linezolid (B1675486) nih.govresearchgate.net.

PK/PD analysis conducted in these animal infection models has identified the AUC/MIC ratio as the optimal index for predicting the efficacy of contezolid nih.gov. Further investigation established a target value for the free, unbound fraction of the drug (fAUC) relative to the MIC. Based on these in vivo animal studies, a target fAUC/MIC ratio of 2.3 was identified as predictive of a successful therapeutic outcome micurxchina.comnih.govresearchgate.net. This value is a critical parameter used in simulations to predict the probability of target attainment for different dosing regimens against specific pathogens micurxchina.comnih.govresearchgate.net.

Tissue Distribution Studies in Animal Organs and Fluids

Understanding the distribution of an antibiotic into various tissues and body fluids is critical for ensuring therapeutic concentrations at the site of infection. Tissue distribution of contezolid has been evaluated in preclinical mouse models, particularly in the context of infections that are challenging to treat, such as those caused by Mycobacterium abscessus.

Studies in infected mice have compared the penetration of contezolid into key compartments, including plasma, pulmonary tissue, and cerebrospinal fluid (CSF). The research revealed that contezolid achieves significantly higher concentrations in plasma and lung tissue compared to the CSF researchgate.netmdpi.com. This distribution pattern is vital for its potential application in treating pulmonary infections. When compared directly to linezolid in these models, contezolid exhibited comparable tissue distribution, although some site-specific differences in penetration were observed researchgate.net. For instance, in pulmonary tissue, linezolid showed slightly higher concentrations at all measured time points, though the differences were not statistically significant researchgate.net.

Temporal Distribution of Contezolid in MAB-Infected Mice

This table displays the mean concentration of Contezolid (CZD) in µg/mL or µg/g across different tissue compartments—Plasma, Pulmonary Tissue, and Cerebrospinal Fluid (CSF)—at specified time points post-administration in a mouse model of Mycobacterium abscessus (MAB) infection.

Time PointPlasma (µg/mL)Pulmonary Tissue (µg/g)Cerebrospinal Fluid (µg/mL)Reference
2 hours10.5912.331.08 researchgate.netmdpi.com
4 hours8.8310.150.91 researchgate.netmdpi.com
8 hours5.726.970.65 researchgate.netmdpi.com

Characterization of Protein Binding in Animal Plasma Samples

The binding of drugs to plasma proteins is a key pharmacokinetic parameter, as only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to distribute into tissues mdpi.com. The extent of plasma protein binding (PPB) can vary significantly between species, making interspecies comparisons an important part of preclinical development mdpi.comrsc.org.

Specific quantitative data on the plasma protein binding percentage of contezolid in preclinical animal models such as rats and dogs are not detailed in the reviewed literature. However, general principles from comparative studies of antibiotics provide context for preclinical assessment. Research analyzing numerous compounds has shown that while there is often a reasonable correlation between PPB in human plasma and that of preclinical species like rats, there can be significant differences, particularly with dogs and mice mdpi.comrsc.orgconsensus.app. Generally, many antibiotics tend to be slightly more bound to human plasma proteins than to those in preclinical species, though most measurements fall within a five-fold difference rsc.org. For screening purposes, data from rat models are often considered a suitable initial surrogate for human protein binding mdpi.com. The characterization of contezolid's binding in animal plasma is therefore a critical step in interpreting PK/PD data and extrapolating findings to humans.

Structure Activity Relationship Sar Studies and Analog Design

Elucidation of Key Structural Motifs for Ribosomal Binding Affinity and Antimicrobial Potency

The antibacterial action of contezolid (B1676844), like other oxazolidinones, stems from its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Cryo-electron microscopy (cryo-EM) studies have provided detailed insights into the binding of contezolid within the peptidyl transferase center (PTC) of the ribosome.

Key structural features of contezolid are essential for its high binding affinity and potent antimicrobial activity. The oxazolidinone ring is a core component that establishes critical interactions within the ribosomal binding pocket. The trifluorinated phenyl ring of contezolid settles into a hydrophobic pocket defined by ribosomal RNA bases A2451 and C2452. acs.orgfrontiersin.org This interaction is a significant determinant of the compound's binding affinity.

Rational Design and Synthesis of Contezolid Analogs for Enhanced Potency and Reduced Off-Target Interactions

The rational design of contezolid analogs aims to enhance antimicrobial potency while minimizing off-target effects, a key strategy in modern antibiotic development. While specific synthetic analogs of contezolid are not extensively detailed in publicly available literature, the principles of oxazolidinone SAR guide this process.

One approach involves the modification of the C-5 side chain of the oxazolidinone ring. For instance, the introduction of urea and thiourea moieties has been explored in linezolid (B1675486) analogs to enhance antimicrobial activity. The synthesis of such analogs typically involves multi-step reaction sequences starting from a suitable chiral precursor to ensure the correct stereochemistry of the final compound.

Another strategy focuses on creating fused heterocyclic ring systems to constrain the conformation of the molecule, potentially leading to improved binding affinity and potency. The synthesis of these more complex analogs requires sophisticated organic chemistry techniques to construct the desired polycyclic frameworks. The goal of these modifications is to identify novel compounds with superior activity against resistant strains and a better safety profile.

Modifications to the Acefosamil Moiety for Optimized Prodrug Properties (e.g., Solubility, Stability, Bioconversion)

Contezolid itself has limited aqueous solubility, which restricts its intravenous administration. To overcome this, the water-soluble prodrug contezolid acefosamil was developed. This innovative O-acyl phosphoramidate (B1195095) prodrug was designed to have high aqueous solubility and good hydrolytic stability at a pH suitable for intravenous formulations.

The acefosamil moiety is engineered for efficient and rapid bioconversion to the active drug, contezolid, in the body. This bioconversion is a critical aspect of the prodrug's design, ensuring that therapeutic concentrations of contezolid are achieved in vivo. The development of this compound represents a successful application of prodrug technology to improve the physicochemical properties of a potent antibiotic without compromising its efficacy.

Further optimization of the acefosamil moiety could involve exploring alternative O-acyl groups or modifying the phosphoramidate linkage. Such modifications could potentially fine-tune the prodrug's solubility, stability, and bioconversion rate to achieve an even more desirable pharmacokinetic profile. The selection of different ester groups, for example, can influence the rate of enzymatic cleavage in vivo, thereby modulating the release of the active drug.

Computational Chemistry Approaches in SAR Analysis (e.g., Molecular Docking, QSAR Modeling, Molecular Dynamics Simulations)

Computational chemistry plays a pivotal role in understanding the SAR of contezolid and in the design of new analogs. Molecular docking studies, for instance, are used to predict the binding orientation and affinity of contezolid and its potential analogs within the ribosomal PTC. These simulations provide valuable insights into the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the antimicrobial potency of newly designed analogs before their synthesis. This approach helps in prioritizing the synthesis of compounds with the highest predicted activity.

Molecular dynamics (MD) simulations offer a more dynamic view of the drug-receptor interactions. MD simulations can be used to study the conformational changes in both the drug and the ribosome upon binding, providing a deeper understanding of the binding mechanism and the factors that contribute to binding affinity. These computational methods, when used in combination, provide a robust platform for the rational design and optimization of novel contezolid analogs.

In Vitro Screening and Lead Optimization of Novel Analogs for Antimicrobial Activity

The in vitro screening of newly synthesized contezolid analogs is a critical step in the drug discovery process. This involves determining the minimum inhibitory concentrations (MICs) of the analogs against a panel of clinically relevant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

The goal of this screening is to identify lead compounds with potent antimicrobial activity, particularly against drug-resistant strains. The data obtained from these in vitro assays are then used to refine the SAR models and guide the next round of analog design and synthesis. This iterative process of design, synthesis, and testing is central to lead optimization.

Below is a table summarizing the in vitro activity of contezolid against various Gram-positive clinical isolates.

Organism (n)MIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus (all, 450)0.51
- Methicillin-susceptible (225)0.50.5
- Methicillin-resistant (225)0.51
Coagulase-negative staphylococci (100)0.250.5
Enterococcus faecalis (101)0.51
Enterococcus faecium (all, 100)11
- Vancomycin-susceptible (50)11
- Vancomycin-resistant (50)11
Streptococcus pneumoniae (100)0.51
Beta-hemolytic streptococci (100)0.50.5
Viridans group streptococci (160)0.51

Data sourced from a study of Gram-positive clinical isolates from the United States and Europe. nih.gov

A similar study conducted in China with 321 MRSA isolates and 129 VRE isolates showed comparable results, with MIC90 values of 0.5 µg/mL and 1.0 µg/mL, respectively. frontiersin.org

Analytical Methodologies for Contezolid Acefosamil Research and Quantification

Development and Validation of Chromatographic Methods (e.g., HPLC-MS/MS) for Contezolid (B1676844) Acefosamil and its Metabolites in Biological Matrices (e.g., animal plasma, tissues, bacterial cultures)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) stands as the cornerstone for the quantitative analysis of contezolid acefosamil's active moiety, contezolid, and its metabolites in various biological matrices. mdpi.comresearchgate.net this compound is a prodrug that is rapidly converted in vivo to the active antibiotic, contezolid. nih.govnih.gov Therefore, bioanalytical methods focus on the accurate measurement of contezolid.

Validated UPLC-MS/MS assays have been developed for the simultaneous and rapid determination of contezolid and its major metabolites in human plasma and urine. nih.gov For instance, a method was established to quantify contezolid and its primary metabolite, M2, in human plasma and urine to characterize their pharmacokinetics. nih.gov Similarly, a sensitive LC-MS/MS method has been developed and validated for measuring contezolid concentrations in human plasma and cerebrospinal fluid (CSF), which is critical for evaluating its potential in treating central nervous system infections. mdpi.comnih.govbohrium.comresearchgate.net

These methods typically involve a straightforward sample preparation step, such as protein precipitation for plasma and CSF samples or more complex procedures like liquid-liquid extraction or solid-phase extraction for urine samples. nih.govresearchgate.net Chromatographic separation is achieved using C18 or C8 reverse-phase columns with a gradient mobile phase, often consisting of acetonitrile and water. nih.govmdpi.com Detection is performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode, which provides high selectivity and sensitivity. mdpi.comnih.gov The methods are validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, recovery, and stability. nih.govnih.gov

Table 1: Example Parameters for a Validated LC-MS/MS Method for Contezolid Quantification nih.govmdpi.comnih.gov
ParameterPlasma Assay DetailsCerebrospinal Fluid (CSF) Assay Details
Analytical Technique UPLC-MS/MSLC-MS/MS
Sample Preparation Protein Precipitation / Liquid-Liquid ExtractionProtein Precipitation
Chromatographic Column ACQUITY UPLC® BEH C8 (2.1 mm × 100 mm, 1.7 µm)Agilent EclipsePlus C18 (100 × 2.1 mm, 3.5 µm)
Mobile Phase Acetonitrile and water (gradient)Acetonitrile and water (gradient)
Detection Mode Multiple Reaction Monitoring (MRM), Positive Ion ModeMultiple Reaction Monitoring (MRM), Positive Ion Mode
Internal Standard Linezolid-d3Linezolid (B1675486)
Linearity Range 0.010 - 5.00 µg/mL20.0 - 1000 ng/mL
Precision (CV%) Intra- and Inter-batch ≤ 15%Intra-batch ≤ 5.79%; Inter-batch ≤ 2.57%
Accuracy Within ±15% of nominal concentrationWithin ±15% of nominal concentration

Spectroscopic Techniques (e.g., NMR, IR) for Structural Elucidation and Purity Assessment of Research Compounds

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of newly synthesized compounds like this compound. nih.govspringernature.com Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are primary tools used in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for elucidating the precise molecular structure of organic compounds. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms, allowing for the complete and unambiguous assignment of the molecular structure. For oxazolidinones, ¹H NMR has also been used to study their interaction with bacterial ribosomes, confirming binding to the 50S subunit. nih.govnih.gov These methods are crucial for verifying the identity of this compound and its metabolites during the synthesis and manufacturing process.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The resulting IR spectrum shows characteristic absorption bands corresponding to functional groups such as carbonyls (C=O), amines (N-H), and phosphate esters (P-O), all of which are present in this compound. This provides a molecular fingerprint that can confirm the presence of key structural features and assess the purity of the compound.

Bioanalytical Assays for Determining Compound Concentrations in Preclinical Pharmacokinetic Studies

Bioanalytical assays are fundamental to preclinical research for defining the pharmacokinetic profile of a new drug candidate. researchgate.net For this compound, the validated LC-MS/MS methods described previously serve as the primary bioanalytical assays. nih.govnih.gov These highly sensitive and specific assays are applied to measure the concentration of the active drug, contezolid, and its metabolites over time in biological fluids and tissues from animal models. nih.gov

The data generated from these assays are used to determine key pharmacokinetic parameters, including:

Absorption: The rate and extent to which the drug enters the systemic circulation.

Distribution: The extent to which the drug partitions into different tissues and organs.

Metabolism: The conversion of the parent drug (prodrug) into its active form and other metabolites.

Excretion: The elimination of the drug and its metabolites from the body.

By applying these validated methods in preclinical studies, researchers can understand how the compound behaves in a biological system, which is essential for subsequent clinical development. nih.gov

Advanced Imaging Techniques for Localizing Compound Distribution in Cellular and Tissue Models

Understanding where a drug accumulates within the body, particularly at the site of infection, is crucial for assessing its efficacy. Advanced imaging techniques offer the ability to visualize the spatial distribution of compounds like contezolid within cells and tissues. researchgate.netqps.com

Mass Spectrometry Imaging (MSI) : MSI, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, is a powerful label-free technique used to map the distribution of drugs, metabolites, and endogenous molecules directly in tissue sections. nih.govresearchgate.netresearchgate.net This technique could be applied to animal models of infection treated with this compound to visualize the penetration and accumulation of the active drug, contezolid, within infected tissues, such as the lung or skin, providing critical information on target site engagement. nih.gov

Fluorescence Microscopy : This technique requires tagging the drug molecule with a fluorophore. While the addition of a tag could alter the drug's properties, this method allows for high-resolution imaging of drug uptake and subcellular localization within bacterial or host cells.

Positron Emission Tomography (PET) : PET is a non-invasive imaging technique that can track the biodistribution of a drug in a whole animal over time. nih.gov This requires radiolabeling the drug. A PET study could provide quantitative data on the uptake of contezolid in various organs, including the site of infection. researchgate.net

Methodologies for Quantifying Bacterial Resistance Gene Expression and Ribosomal Modifications

Investigating the mechanisms of bacterial resistance to contezolid is critical for predicting and overcoming its potential loss of efficacy. Oxazolidinone resistance is primarily associated with mutations in the ribosomal RNA and the acquisition of specific resistance genes. mdpi.com

Theoretical and Computational Approaches in Contezolid Acefosamil Research

Molecular Dynamics Simulations of Contezolid-Ribosome Interactions

To elucidate the precise binding mechanism of contezolid (B1676844) at its target site, the bacterial ribosome, researchers have employed sophisticated computational techniques such as molecular dynamics (MD) simulations. These simulations, often used in conjunction with high-resolution structural data from techniques like cryo-electron microscopy (cryo-EM), provide a dynamic view of the interactions between the drug and the ribosomal peptidyl transferase center (PTC).

In a notable study, the binding of contezolid to the 50S ribosomal subunit of methicillin-resistant Staphylococcus aureus (MRSA) was examined. The models derived from this study were flexibly fitted into the cryo-EM density maps using molecular dynamics flexible fitting (MDFF) simulations. This hybrid approach allows for the refinement of the static cryo-EM structure by incorporating the dynamic nature of the molecular interactions.

These simulations revealed key interactions between contezolid and the ribosomal RNA (rRNA) nucleotides within the PTC. Specifically, π-π stacking interactions were observed between the isoxazole (B147169) moiety of contezolid's C5-domain and the nucleobase of G2061. Additionally, a significant van der Waals interaction with A2503 and a close interaction between the oxazolidinone core and the nucleobase of U2504 were identified. These detailed atomic-level insights are critical for understanding the structure-activity relationship (SAR) of contezolid and for the rational design of future oxazolidinone antibiotics with improved potency and specificity. The core binding site for contezolid has been proposed to consist of residues G2061, A2503, U2504, G2505, A2451, and C2452, suggesting that interactions with U2584 and U2506 may not be essential for its function acs.org.

Table 1: Key Interactions of Contezolid with the Bacterial Ribosome Identified through Molecular Dynamics Simulations

Interacting Ribosomal ResidueType of InteractionContezolid Moiety Involved
G2061π-π stackingIsoxazole in the C5-domain
A2503van der WaalsNot specified
U2504Close interactionOxazolidinone core

In Silico Prediction of Prodrug Metabolism and Metabolite Biotransformation Pathways

Contezolid acefosamil is a prodrug designed to be converted into the active compound, contezolid, in the body. Understanding the metabolic pathway of this conversion is crucial for predicting its pharmacokinetic profile. In silico models have been instrumental in elucidating the biotransformation of this compound.

A comprehensive population pharmacokinetic model was developed to describe the conversion of this compound to its intermediate, MRX-1352, and subsequently to the active form, contezolid. This model also accounted for the further metabolism of contezolid to its main inactive metabolite, MRX-1320. The development of this integrated model relied on data from clinical studies with healthy volunteers and patients.

Monte Carlo simulations were a key component of this modeling approach. These simulations were used to predict the plasma concentrations of this compound and its metabolites over time and to assess the impact of different dosing regimens. The model incorporated Michaelis-Menten kinetics for the conversion of the prodrug and described the disposition of the metabolites using two-compartment models. The simulations predicted that the proposed dosing regimen would consistently achieve efficacious exposures of contezolid. This type of in silico modeling is invaluable for optimizing dosage strategies and for understanding the metabolic fate of a prodrug.

Table 2: Metabolites of this compound

Compound NameRole in Metabolic Pathway
This compound Prodrug
MRX-1352Intermediate metabolite
ContezolidActive drug
MRX-1320Main inactive metabolite

Virtual Screening for Novel Scaffolds with Similar Ribosomal Targeting Mechanisms

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in silico to identify those structures which are most likely to bind to a drug target, typically a protein or a nucleic acid. In the context of oxazolidinone research, virtual screening has been employed to identify novel chemical scaffolds that can bind to the same site on the bacterial ribosome as existing drugs like linezolid (B1675486) and, by extension, contezolid.

The knowledge of the binding mode of oxazolidinones within the peptidyl transferase center provides a structural basis for these virtual screening campaigns. By defining a pharmacophore model based on the key interactions of known oxazolidinones, it is possible to computationally screen vast chemical libraries for compounds that possess similar structural and chemical features. This approach can accelerate the discovery of new antibacterial agents with potentially improved properties, such as enhanced potency, better safety profiles, or activity against resistant strains.

While specific studies detailing the use of virtual screening to discover novel scaffolds based on contezolid's unique binding interactions are not yet widely published, the general methodology is a cornerstone of modern drug discovery. The high flexibility of the RNA pocket in the ribosome presents a challenge for accurate docking predictions, highlighting the need for robust virtual screening protocols for ligand-RNA interactions nih.gov.

Predictive Modeling of Resistance Mutations and Their Impact on Compound Binding and Efficacy

The emergence of antibiotic resistance is a major challenge in the treatment of bacterial infections. Predictive modeling plays a crucial role in anticipating and understanding the mechanisms of resistance. For oxazolidinones, resistance can arise from mutations in the 23S rRNA gene or in ribosomal proteins L3 and L4.

In the case of contezolid, a study on Mycobacterium tuberculosis identified resistance mechanisms through in vitro selection of spontaneous resistant mutants. Whole-genome sequencing of these mutants revealed that a majority had mutations in the mce3R gene, which encodes a transcriptional repressor nih.gov. These mutations led to the increased expression of a monooxygenase, Rv1936, which was found to degrade contezolid into inactive metabolites nih.gov. This study, while experimental, provides a basis for developing predictive computational models.

Computational methods such as molecular docking and molecular dynamics can be used to model the effect of known resistance mutations on the binding of contezolid to the ribosome. By introducing these mutations into the structural model of the ribosome-drug complex, it is possible to simulate the changes in binding affinity and predict the impact on the drug's efficacy. Such predictive models can help in the design of new oxazolidinones that are less susceptible to known resistance mechanisms. General computational methods are being developed to predict evolutionary trajectories of resistance by considering factors like changes in drug binding affinity due to mutations elifesciences.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For oxazolidinones, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted to guide their rational design and optimization nih.gov.

These models are built using a training set of compounds with known antibacterial activities. The models then generate contour maps that show the regions where steric bulk, positive or negative electrostatic potential, or other physicochemical properties are favorable or unfavorable for activity. These maps provide medicinal chemists with valuable insights for designing new molecules with improved potency. For instance, a 3D-QSAR study on tricyclic oxazolidinones revealed the importance of steric and electrostatic fields for their antibacterial activity nih.gov.

While a specific QSAR study on this compound is not detailed in the public domain, the principles of QSAR have undoubtedly played a role in the optimization of the oxazolidinone scaffold that led to the discovery of contezolid. The unique trifluoromethyl phenyl substitution in contezolid, which contributes to its improved safety profile, is an example of a structural modification that could be guided by QSAR insights oup.com. The goal of such modeling is to enhance the therapeutic index of the drug by optimizing its antibacterial activity while minimizing off-target effects.

Future Research Avenues and Preclinical Development Perspectives

Exploration of Contezolid (B1676844) Acefosamil's Role in Combating Specific Multi-Drug Resistant Pathogens Beyond Current Scope (e.g., Novel MDR strains)

Contezolid has demonstrated potent in vitro activity against common MDR pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). micurx.comnih.govfrontiersin.org Future preclinical research should extend this scope to investigate its efficacy against a wider array of challenging and emerging MDR pathogens.

A primary area of investigation should be its activity against linezolid-resistant strains. While cross-resistance with other oxazolidinones is a possibility, studies have noted limited activity against strains carrying specific resistance genes like cfr and optrA. d-nb.infonih.gov A deeper preclinical evaluation is needed to understand the structural basis of this and to screen for effectiveness against staphylococcal and enterococcal isolates with novel or less common mutations in ribosomal RNA or proteins.

Furthermore, preliminary evidence suggests contezolid is active against most non-tuberculous Mycobacterium reference strains, with the exception of Mycobacterium avium and Mycobacterium intracellulare. nih.gov This presents a significant opportunity for expanded preclinical studies, particularly given the challenges in treating these infections. Investigating its efficacy in animal models of mycobacterial disease could pave the way for new therapeutic applications.

Table 1: Potential MDR Pathogens for Future Preclinical Evaluation of Contezolid

Pathogen Category Specific Examples/Targets Research Rationale
Linezolid-Resistant Strains S. aureus, E. faecalis, E. faecium with novel ribosomal mutations or resistance mechanisms beyond cfr/optrA. To determine the resilience of contezolid to emerging oxazolidinone resistance mechanisms.
Non-Tuberculous Mycobacteria (NTM) Mycobacterium abscessus complex, Mycobacterium kansasii. To explore potential new indications for a class of pathogens with limited and often toxic treatment options. nih.gov
Anaerobic Gram-Positive Bacteria Clostridioides difficile, drug-resistant Cutibacterium acnes. To assess its spectrum against clinically important anaerobic infections where resistance is a concern.
Other MDR Gram-Positives Penicillin-resistant Streptococcus pneumoniae (PRSP), Coagulase-Negative Staphylococci (CoNS) with complex resistance profiles. To confirm broad utility against a range of clinically relevant Gram-positive pathogens. frontiersin.org

Investigation of Novel Drug Delivery Systems for Preclinical Applications (e.g., Nanotechnology, Targeted Delivery)

Contezolid acefosamil is itself an innovative prodrug designed to overcome the modest aqueous solubility of the active compound, contezolid, enabling intravenous administration. acs.org However, future preclinical work could explore more advanced drug delivery systems to further enhance its properties. Nanotechnology offers promising avenues for improving the therapeutic index of oxazolidinones. nih.gov

Preclinical investigations could focus on encapsulating contezolid in various nanocarriers, such as liposomes, polymeric nanoparticles, or cyclodextrins. nih.gov Such systems could potentially alter the pharmacokinetic profile, improve tissue penetration at infection sites, and reduce systemic exposure, thereby minimizing potential off-target effects.

Another innovative preclinical strategy is the development of "Trojan Horse" conjugates. rsc.org This involves linking the oxazolidinone to a molecule that can be actively transported into bacteria, particularly Gram-negative bacteria. For instance, creating a hybrid molecule by attaching contezolid to a siderophore or a cephalosporin (B10832234) could be explored in preclinical models to see if it can breach the outer membrane of Gram-negative pathogens, potentially expanding its spectrum of activity. rsc.org

Discovery and Characterization of Synergistic Combinations with Emerging Antimicrobial Agents in Preclinical Models

In vitro studies have shown that the interaction between contezolid and other antibacterial agents is typically additive or indifferent, with no antagonism observed. d-nb.info This favorable profile provides a strong foundation for exploring synergistic combinations in preclinical models. The goal of such research would be to enhance efficacy, broaden the spectrum of activity, and prevent the emergence of resistance.

Future preclinical studies should test contezolid in combination with emerging antimicrobial agents that possess different mechanisms of action. For example, pairing contezolid (a protein synthesis inhibitor) with a novel beta-lactamase inhibitor combination, a new membrane-active agent, or a DNA gyrase inhibitor could be evaluated in vitro and in animal infection models against particularly recalcitrant pathogens. Nanotechnology could also play a role here, with the potential to co-encapsulate contezolid and another agent into a single nanoplatform to ensure coordinated delivery to the infection site. nih.gov

Table 2: Potential Antimicrobial Classes for Synergistic Preclinical Studies with Contezolid

Antimicrobial Class Rationale for Combination Potential Pathogen Targets
Novel Beta-lactams/Beta-lactamase Inhibitors Complementary mechanisms targeting both protein synthesis and cell wall synthesis. Mixed Gram-positive/Gram-negative infections, MRSA.
Aminoglycosides Potential for synergy in inhibiting protein synthesis at different ribosomal sites. Severe enterococcal or staphylococcal infections.
Rifamycins Combination to combat biofilm-associated infections and reduce resistance development. Staphylococcal implant-associated infections.
Novel Gram-Negative Agents To create a broad-spectrum empirical therapy option in preclinical infection models. Polymicrobial infections.

Application of -Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) to Elucidate Cellular Responses to Contezolid

The application of multi-omics technologies is a powerful approach to gain a deep, unbiased understanding of a drug's impact on bacterial physiology. nih.gov While the primary mechanism of oxazolidinones—inhibition of protein synthesis via binding to the 50S ribosomal subunit—is known, the full cascade of downstream cellular responses is not completely understood. nih.govfrontiersin.org

Preclinical research employing -omics can map the global changes within a pathogen upon exposure to contezolid.

Transcriptomics (RNA-Seq) can identify which genes are up- or down-regulated, revealing stress response pathways, virulence factor modulation, and the induction of potential resistance mechanisms.

Proteomics can quantify changes in the bacterial proteome, confirming the effects of translation inhibition and identifying protein-level regulatory responses.

Metabolomics can analyze shifts in metabolic pathways, uncovering how the bacterium attempts to compensate for the antibiotic-induced stress and identifying potential metabolic vulnerabilities. nih.govmdpi.com

Integrating these datasets can provide a comprehensive picture of contezolid's mechanism of action and furnish a wealth of data for identifying novel drug targets and biomarkers. nih.govfrontiersin.org

Table 3: Application of -Omics Technologies in Preclinical Contezolid Research

-Omics Technology Key Research Questions Potential Outcomes
Transcriptomics How does the bacterial transcriptome change upon sub-lethal exposure to contezolid? Identification of stress response regulons and early markers of resistance development.
Proteomics Which proteins are depleted or over-expressed following treatment? Confirmation of protein synthesis inhibition and discovery of compensatory protein expression.
Metabolomics How does contezolid disrupt key metabolic networks (e.g., energy production, cell wall precursors)? Elucidation of metabolic vulnerabilities that could be exploited in combination therapies.

Identification of Novel Biomarkers for Preclinical Efficacy and Resistance Assessment

A significant challenge in antibiotic development is the early identification of markers that predict therapeutic success or failure. Data generated from the -omics studies described above are the ideal source for discovering novel preclinical biomarkers of contezolid efficacy and resistance.

For instance, a specific set of transcripts or proteins that are consistently and significantly altered in susceptible bacteria upon effective treatment could serve as a biomarker of drug efficacy in animal models. Conversely, the upregulation of a particular efflux pump protein or a metabolic bypass pathway in strains with elevated minimum inhibitory concentrations (MICs) could be developed into a biomarker for resistance. These molecular signatures could be more sensitive and appear earlier than traditional endpoints like bacterial clearance, allowing for a more rapid assessment of new treatment strategies in the preclinical phase.

Translational Research Strategies for Bridging Preclinical Discoveries to Advanced Development Candidates

A critical aspect of modern drug development is the use of translational research strategies to effectively bridge the gap between preclinical findings and clinical application. researchgate.net For this compound, sophisticated modeling and simulation techniques are essential tools in this process.

Population pharmacokinetic (PopPK) modeling is a prime example of a translational strategy that has already been applied to contezolid. nih.govasm.org By integrating data from preclinical animal studies with early-phase human trials, these models can characterize the pharmacokinetic variability within a population. This allows for the use of Monte Carlo simulations to predict the probability of achieving efficacious drug exposures against specific pathogens and to optimize dosing regimens before conducting large and expensive late-stage clinical trials. nih.gov

Future translational strategies should focus on building more comprehensive pharmacokinetic/pharmacodynamic (PK/PD) models. These models would link drug exposure (PK) to the antibacterial effect (PD), incorporating preclinical data such as MIC distributions for target pathogens and efficacy in animal infection models (e.g., thigh or lung infection models). Such robust, model-informed drug development approaches are crucial for de-risking the progression of this compound into new indications and for providing a strong rationale for its advancement as a next-generation antibiotic.

Q & A

Q. Q1. What experimental models are recommended for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of contezolid acefosamil and its active metabolite, contezolid?

Methodological Answer: To assess PK/PD, use a two-compartment population pharmacokinetic (PPK) model with first-order elimination, validated in healthy volunteers and patients with acute bacterial skin and skin structure infections (ABSSSI) . Incorporate data from intravenous (IV) prodrug (this compound) and oral administration, measuring plasma concentrations of the intermediate prodrug (MRX-1352), active contezolid, and its metabolite (MRX-1320). Monte Carlo simulations should optimize dosage regimens (e.g., IV loading dose of 2000 mg followed by 1000 mg q12h, then oral 800 mg q12h) to ensure consistent AUC values (76.3–106 mg·h/L) .

Q. Q2. How should phase III clinical trials for diabetic foot infections (DFI) be designed to evaluate this compound’s efficacy?

Methodological Answer: Adopt a randomized, double-blind design comparing IV this compound followed by oral contezolid against linezolid. Primary endpoints should include clinical cure rates at 14–28 days, with secondary endpoints assessing hematologic safety (e.g., platelet counts, hemoglobin). Stratify patients by infection severity (moderate/severe) and monitor pharmacokinetic parameters in renal/hepatic impairment subgroups . Use PPK analysis to confirm dose adjustments are unnecessary in mild-to-moderate hepatic/renal insufficiency .

Q. Q3. What in vitro methodologies are suitable for assessing contezolid’s activity against linezolid-resistant strains?

Methodological Answer: Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Mycobacterium tuberculosis. Compare MICs to linezolid and validate resistance mechanisms (e.g., mutations in 23S rRNA or cfr gene presence) using whole-genome sequencing . Include quality control strains per CLSI guidelines to ensure reproducibility .

Advanced Research Questions

Q. Q4. How can contradictions between in vitro potency and clinical efficacy data for this compound be resolved?

Methodological Answer: Analyze discrepancies by integrating PK/PD modeling with tissue penetration studies. For example, while contezolid shows MIC90 values of 2 µg/mL against MRSA in vitro , its clinical efficacy in ABSSSI trials may depend on AUC/MIC ratios exceeding 50–100. Use murine infection models to correlate plasma/tissue concentrations with bacterial load reduction, adjusting for protein binding (~40%) and tissue distribution . Validate findings via phase II/III trials with stratified pharmacokinetic sampling .

Q. Q5. What statistical approaches are optimal for analyzing hematologic safety data in comparative studies of this compound vs. linezolid?

Methodological Answer: Employ longitudinal mixed-effects models to assess time-dependent changes in platelet counts and hemoglobin. In phase II trials, this compound demonstrated lower rates of thrombocytopenia (1.2% vs. 4.5% for linezolid) and anemia . Use Cox proportional hazards models to evaluate risk factors (e.g., treatment duration >14 days, baseline renal function) and adjust for covariates like age and concomitant medications .

Q. Q6. How does the prodrug conversion efficiency of this compound impact dosing strategies in critically ill patients?

Methodological Answer: Quantify conversion rates of IV this compound to MRX-1352 and then to contezolid using enzyme-linked immunosorbent assays (ELISA) or LC-MS/MS. In healthy volunteers, >90% conversion occurs within 2 hours post-IV administration . In critically ill patients, monitor plasma esterase activity and adjust loading doses in hepatic impairment. PPK models should incorporate covariates like serum albumin and body weight to individualize regimens .

Methodological Challenges and Solutions

Q. Q7. How can researchers address variability in contezolid’s nonlinear pharmacokinetics at doses >600 mg?

Methodological Answer: Implement adaptive trial designs with real-time PK monitoring. Nonlinearity arises from saturation of metabolic pathways (e.g., flavin-containing monooxygenase 5 [FMO5]) . Use Bayesian forecasting to predict exposure and adjust doses dynamically. For example, in phase I studies, nonlinear clearance (16.0 L/h in healthy volunteers vs. 17.7 L/h in patients) was managed via stepwise dose escalation with safety thresholds .

Q. Q8. What strategies validate the safety of prolonged this compound use in chronic infections like DFI?

Methodological Answer: Conduct 28-day toxicology studies in rats and dogs, focusing on bone marrow suppression and mitochondrial toxicity. Compare findings to linezolid’s known myelosuppression risks . In clinical trials, extend treatment to 6 weeks with weekly CBC monitoring. Use PPK-pharmacodynamic (PK-PD) models to correlate cumulative AUC with adverse event incidence, ensuring thresholds remain below toxicity benchmarks .

Data Synthesis and Reporting

Q. Q9. How should researchers synthesize preclinical and clinical data for regulatory submissions?

Q. Q10. What metrics are critical for demonstrating this compound’s advantage over existing oxazolidinones?

Methodological Answer: Focus on AUC/MIC ratios, hematologic safety (e.g., platelet count trends), and serotonergic toxicity (e.g., MAO inhibition assays). This compound’s MAO-B inhibition is 10-fold lower than linezolid, reducing serotonin syndrome risk . Report comparative efficacy via non-inferiority margins (e.g., 10% difference in ABSSSI trials) and safety via hazard ratios for adverse events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Contezolid Acefosamil
Reactant of Route 2
Reactant of Route 2
Contezolid Acefosamil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.